4-Isocyanobut-1-ene
Description
4-Isocyanobut-1-ene (IUPAC name: 4-isocyanatobut-1-ene) is a reactive unsaturated aliphatic isocyanate with the molecular formula C₅H₇NO. Its structure features an isocyanate (–NCO) group at the terminal carbon of a butene chain. This compound is highly electrophilic due to the electron-deficient nature of the isocyanate group, making it a key intermediate in organic synthesis, particularly in the production of polyurethanes, adhesives, and specialty polymers. However, its acute reactivity also necessitates careful handling, as it poses significant health risks, including respiratory and dermal irritation .
Properties
IUPAC Name |
4-isocyanobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-3-4-5-6-2/h3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUJBZSIIVOFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50808952 | |
| Record name | 4-Isocyanobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50808952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62398-42-9 | |
| Record name | 4-Isocyanobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50808952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isocyanobut-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-butene with potassium cyanate in the presence of a phase transfer catalyst. The reaction typically occurs under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, this compound is often produced via the reaction of 4-chloro-1-butene with sodium cyanate. This method is favored due to its high yield and cost-effectiveness. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanobut-1-ene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The isocyanate group can be substituted with other nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxides and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Ureas, carbamates, and thiocarbamates.
Scientific Research Applications
4-Isocyanobut-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-Isocyanobut-1-ene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of stable products like ureas and carbamates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-isocyanobut-1-ene with three related compounds, focusing on structural features, reactivity, and applications. Data are derived from peer-reviewed studies and regulatory guidelines.
4-Isothiocyanato-1-butene
Molecular Formula : C₅H₇NS
CAS : 3386-97-8
Key Differences :
- The isothiocyanate (–NCS) group replaces the isocyanate (–NCO) group.
- Thiocyanate derivatives generally exhibit lower electrophilicity and higher thermal stability compared to isocyanates due to sulfur’s larger atomic radius and reduced electronegativity.
- Applications: Primarily found in natural products (e.g., glucosinolate metabolites in plants) and used in bioactivity studies for antimicrobial or anticancer properties .
| Property | This compound | 4-Isothiocyanato-1-butene |
|---|---|---|
| Functional Group | –NCO | –NCS |
| Molecular Weight (g/mol) | 97.12 | 113.18 |
| Reactivity | High | Moderate |
| Stability | Air/moisture-sensitive | Air-stable |
1-(1-Isocyanobut-3-enylsulfonyl)-4-methylbenzene
Molecular Formula: C₁₂H₁₃NO₃S CAS: 58379-85-4 Key Differences:
- Incorporates a sulfonyl (–SO₂–) group and a benzene ring, significantly altering steric and electronic properties.
- The sulfonyl group enhances hydrolytic stability but reduces electrophilicity.
- Applications : Used in specialty polymer crosslinking and as a precursor for sulfonamide-based pharmaceuticals .
| Property | This compound | 1-(1-Isocyanobut-3-enylsulfonyl)-4-methylbenzene |
|---|---|---|
| Molecular Weight (g/mol) | 97.12 | 251.30 |
| Aromaticity | No | Yes |
| Hydrolytic Stability | Low | High |
Toluene 2,4-Diisocyanate (TDI)
Molecular Formula : C₉H₆N₂O₂
CAS : 584-84-9
Key Differences :
- Aromatic diisocyanate with two –NCO groups.
- Higher polymerization efficiency due to bifunctional reactivity.
- Applications : Dominates polyurethane foam production but poses severe respiratory hazards .
| Property | This compound | Toluene 2,4-Diisocyanate (TDI) |
|---|---|---|
| Number of –NCO Groups | 1 | 2 |
| Toxicity (LC50, rat) | Not reported | 14 ppm (4h inhalation) |
| Industrial Use | Niche | Widespread |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
